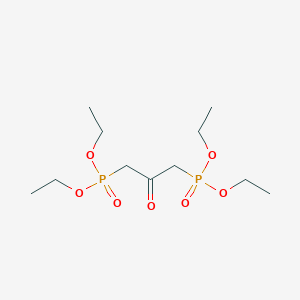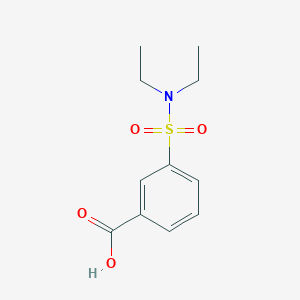
3-(N,N-Diethylsulfamoyl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoic acid derivatives, including those similar to 3-(N,N-Diethylsulfamoyl)benzoic acid, involves various strategies. For example, 4-(Di-n-propylsulfamyl)benzoic acid has been prepared under mild conditions through an electrochemical method, showcasing the diverse approaches available for synthesizing sulfamoyl benzoic acid derivatives (Michman & Weiss, 1990).
Molecular Structure Analysis
Molecular structure analyses reveal detailed insights into the arrangement of atoms within these compounds. The X-ray analysis of certain benzoic acid derivatives has determined crystal structures, providing a basis for understanding the molecular structure of 3-(N,N-Diethylsulfamoyl)benzoic acid (Weissflog et al., 1996).
Chemical Reactions and Properties
The chemical reactions of benzoic acid derivatives are diverse, including C–H functionalization. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the chemical reactivity of these compounds, allowing for selective modifications at the meta position (Li et al., 2016).
Physical Properties Analysis
The physical properties, such as crystallography and magnetism, of benzoic acid derivatives like 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, have been studied to understand their behavior under various conditions. These studies provide valuable information on the solid-state properties of these compounds (Baskett & Lahti, 2005).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives are crucial for their various applications. Studies on compounds like 3,5-bis(aminomethyl)benzoic acid offer insights into the reactivity and potential utility of these molecules in different chemical contexts (Yong, 2010).
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
- Application Summary: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
2. Inhibition of Cytosolic Phospholipase A2α
- Application Summary: N, N -disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
- Methods of Application: The compound was structurally modified to increase its enzyme inhibitory potency .
- Results: The sulfamoyl benzoic acid derivatives showed submicromolar IC50 values against cPLA2α .
3. Anti-Trypanosomal Agents
- Application Summary: A new series of benzoic acid derivatives has been designed as trans-sialidase (TS) inhibitors and anti-trypanosomal agents .
- Methods of Application: The compounds were structurally designed and tested for their trypanocidal activity .
- Results: Three compounds sharing a para-aminobenzoic acid moiety showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
4. Synthesis of Covalent Organic Frameworks
- Application Summary: Substituted benzoic acids have been used in the synthesis and colloidal stabilization of covalent organic frameworks (COFs), which are crystalline polymers featuring high porosity .
- Methods of Application: The synthesis of COF-300 colloids was achieved using para-substituted benzoic acid catalysts .
- Results: The study found that 4-cyano and 4-fluoro substituted benzoic acids produced the largest COF-300 crystallites with lengths of 1–2 μm .
5. Decarboxylative Hydroxylation
- Application Summary: Benzoic acids have been used in the decarboxylative hydroxylation to synthesize phenols .
- Methods of Application: The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .
- Results: The aromatic decarboxylative hydroxylation is synthetically promising due to its efficiency .
Eigenschaften
IUPAC Name |
3-(diethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXIGFOEUQAXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355241 | |
| Record name | 3-(Diethylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N,N-Diethylsulfamoyl)benzoic acid | |
CAS RN |
1576-46-1 | |
| Record name | 3-[(Diethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

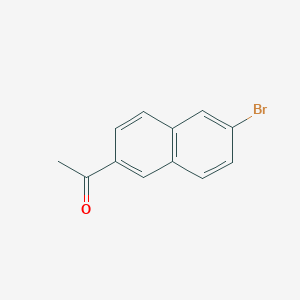






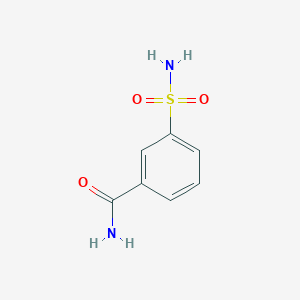


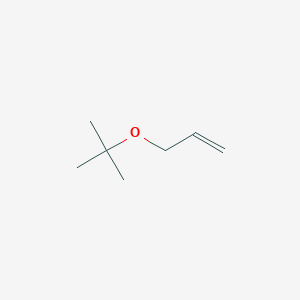
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
